3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyethylamino group, and a phenylpenta-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe final step involves the formation of the phenylpenta-dienyl moiety through a series of condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield an oxo derivative, while substitution of the bromine atom with an amine can produce an aminated benzamide .
Scientific Research Applications
3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the phenylpenta-dienyl moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-ethylbenzamide: Similar structure but lacks the hydroxyethylamino and phenylpenta-dienyl groups.
2-bromo-N-[(2E,4E)-1-hydrazinyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide: Similar but contains a hydrazinyl group instead of a hydroxyethylamino group.
Uniqueness
The uniqueness of 3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c21-17-10-5-9-16(14-17)19(25)23-18(20(26)22-12-13-24)11-4-8-15-6-2-1-3-7-15/h1-11,14,24H,12-13H2,(H,22,26)(H,23,25)/b8-4+,18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGLPORRHXMTA-VZGYRVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NCCO)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCCO)/NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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